2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide is an organic compound with a complex structure that includes a benzenesulfonyl group, dichloroanilino group, and a phenylethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Preparation of 2,3-dichloroaniline: This can be synthesized by chlorinating aniline.
Coupling reaction: The benzenesulfonyl chloride is reacted with 2,3-dichloroaniline to form the intermediate.
Acylation: The intermediate is then acylated with N-(1-phenylethyl)acetamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: The compound could modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- 2-(benzenesulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-phenylethylacetamide
Uniqueness
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its dichloroanilino group, in particular, may enhance its reactivity and potential biological activities.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16(17-9-4-2-5-10-17)25-21(27)15-26(20-14-8-13-19(23)22(20)24)30(28,29)18-11-6-3-7-12-18/h2-14,16H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATKPZQUUAUGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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